molecular formula C20H34O3 B1244430 Lagascatriol

Lagascatriol

Cat. No. B1244430
M. Wt: 322.5 g/mol
InChI Key: KZDCDGQWLAGDOY-FUALLXEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lagascatriol is a natural product found in Sideritis, Sideritis incana, and Sideritis leucantha with data available.

Scientific Research Applications

Neuroprotective Potential in Oxidative Stress

Lagascatriol, a diterpenoid found in Sideritis species, has shown promise in protecting against oxidative stress. González-Burgos, Carretero, and Gómez-Serranillos (2012) demonstrated that lagascatriol can increase cell viability, reduce intracellular ROS production, and enhance antioxidant defense in a model of hydrogen peroxide-induced oxidative stress in U373-MG cells. This suggests its potential in preventing neurodegenerative diseases linked to oxidative stress (González-Burgos et al., 2012).

Blood-Brain Barrier Permeability

Research by the same group in 2013 examined the blood-brain barrier permeability of lagascatriol among other diterpenes. They found that lagascatriol was effectively taken up and transported across in vitro blood-brain barrier models. This indicates its potential for delivering neuroprotective compounds to the brain (González-Burgos et al., 2013).

Effects on Macrophage Eicosanoid Biosynthesis

In a study focusing on the effects of diterpenes on macrophage eicosanoid biosynthesis, lagascatriol showed significant impact on the COX-1 pathway of PGE2 release and inhibition of LTC4 release in stimulated peritoneal macrophages. This research highlights lagascatriol's potential role in modulating inflammatory responses (de Las Heras et al., 2001).

properties

Product Name

Lagascatriol

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R)-1-[(2R,4R,4aS,4bS,10aS)-4-hydroxy-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H34O3/c1-18(2)9-5-6-15-14(18)8-7-13-10-19(3,17(23)12-21)11-16(22)20(13,15)4/h8,13,15-17,21-23H,5-7,9-12H2,1-4H3/t13-,15-,16+,17-,19+,20-/m0/s1

InChI Key

KZDCDGQWLAGDOY-FUALLXEGSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2CC=C3[C@@H]([C@]2([C@@H](C1)O)C)CCCC3(C)C)[C@H](CO)O

Canonical SMILES

CC1(CCCC2C1=CCC3C2(C(CC(C3)(C)C(CO)O)O)C)C

synonyms

lagascatriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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